3-Aminosuccinimide
Overview
Description
3-Aminosuccinimide is a dicarboximide and a primary amino compound. It is functionally related to a succinimide . It is a pyrrolidinone that is succinimide substituted by an amino group at position 3 . The molecular formula of this compound is C4H6N2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing two carbonyl groups, one amine group, and one imide group . The exact mass and monoisotopic mass of this compound are 114.10 g/mol .
Chemical Reactions Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Succinimide, which is labile under typical analytical conditions, is first trapped with hydrazine to form stable hydrazide and can be directly analyzed by mass spectrometry .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 114.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The topological polar surface area is 72.2 Ų .
Scientific Research Applications
Fluorophore Development
3-Aminosuccinimide, through its derivative 3-aminomaleimide, plays a crucial role in fluorophore development. Guo et al. (2020) synthesized a series of 3-aminomaleimide fluorophores derived from the air oxidation of 3-aminosuccinimides. These fluorophores showed promising applications in solid emission for optical waveguides and emissive oligomers for bioimaging, highlighting their potential in the creation of high-performance functional materials for various scientific applications (Guo et al., 2020).
Protein Labeling and Analysis
The derivative N-Hydroxysuccinimide (NHS) of this compound is widely used for site-specific protein labeling. Dempsey et al. (2018) described a method transforming NHS-esters into site-specific protein labeling agents on N-terminal Cys residues. This has been applied to study mechanisms of proteins like the ubiquitin E3 ligase WWP2, demonstrating its importance in biochemical investigations (Dempsey et al., 2018).
Polymer and Material Science
In material science, this compound derivatives like Tetramethylsuccinimide are used as directing/protecting groups in chemical syntheses. Arico et al. (2010) demonstrated the effectiveness of Tetramethylsuccinic anhydride in protecting the exocyclic amine of 6-aminopurine derivatives during glycosylation processes, which is crucial for the development of novel materials and chemical compounds (Arico et al., 2010).
Surface Chemistry and Covalent Protein Immobilization
NHS-ester terminal groups, derived from this compound, are instrumental in covalently coupling amine-containing biomolecules to surfaces. Lim et al. (2014) investigated the efficiency of this coupling process, revealing insights crucial for biosensor development and other applications involving surface chemistry (Lim et al., 2014).
Biomedical Applications
In the field of biomedical science, derivatives of this compound like N-hydroxysuccinimide are used for selective acylation of primary amines in peptides and proteins. Abello et al. (2007) reported a method for selective removal of ester-linked acyl groups after NHS ester-mediated acylation, indicating its potential in proteomics and related biomedical research (Abello et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3R)-3-aminopyrrolidine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMHDRXNOHCJH-UWTATZPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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